molecular formula C5H8IN3O2S B6298720 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide CAS No. 2250242-05-6

4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide

Cat. No. B6298720
CAS RN: 2250242-05-6
M. Wt: 301.11 g/mol
InChI Key: OTLKOWBMULAWAZ-UHFFFAOYSA-N
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Description

“4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide” is a chemical compound with the CAS Number: 2250242-05-6 . It has a molecular weight of 301.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H8IN3O2S . The InChI Code is 1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11) .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored in a refrigerator .

Scientific Research Applications

Role in Antimicrobial and Antiviral Research

Sulfonamide compounds, such as 4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide, are significant in the therapy of bacterial infections due to their bacteriostatic properties. They have been used historically as synthetic antibiotics and are part of many clinically used drugs, including antivirals for HIV. The presence of the sulfonamide group in these compounds contributes to their utility in developing treatments for various microbial diseases, highlighting their versatility in medical research (Gulcin & Taslimi, 2018).

Importance in Cancer Research

Sulfonamides, including this compound, are explored for their potential in anticancer therapies. Their ability to inhibit various enzymes and receptors critical for cancer cell proliferation and survival makes them valuable in designing new anticancer agents. Research into sulfonamides' mechanism of action and their application in targeted therapies offers insights into novel treatment strategies for various cancers (Carta, Scozzafava, & Supuran, 2012).

Environmental Applications

The widespread use of sulfonamides, such as this compound, in agriculture and medicine has raised concerns about their environmental impact, particularly their role in developing antimicrobial resistance. Studies have focused on understanding the environmental fate of sulfonamides, their degradation processes, and their effects on microbial communities. This research is crucial for developing strategies to mitigate the environmental risks associated with sulfonamide use (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Contribution to Synthesis and Medicinal Chemistry

The pyrazole core of this compound is a key pharmacophore in medicinal chemistry, contributing to various biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The compound's synthetic versatility allows for the development of numerous derivatives with enhanced efficacy and specificity for different biological targets. Research in this area focuses on optimizing the synthesis processes and exploring the bioactivity of pyrazole derivatives, underscoring their significance in drug discovery (Dar & Shamsuzzaman, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statement is P261 .

Future Directions

While specific future directions for “4-Iodo-1,5-dimethyl-pyrazole-3-sulfonamide” are not explicitly mentioned in the available resources, pyrazole derivatives are a focus of ongoing research due to their potential in drug design .

properties

IUPAC Name

4-iodo-1,5-dimethylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O2S/c1-3-4(6)5(8-9(3)2)12(7,10)11/h1-2H3,(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLKOWBMULAWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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